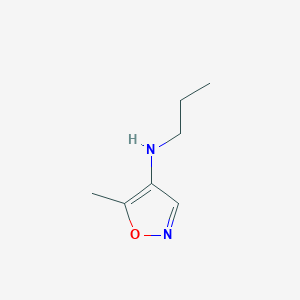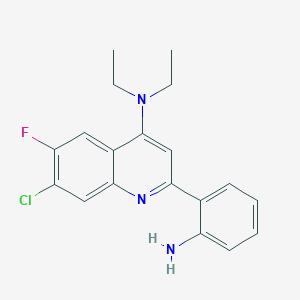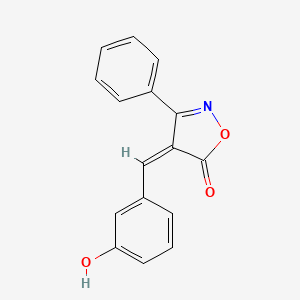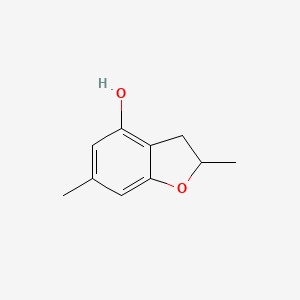
4-Benzofuranol, 2,3-dihydro-2,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using silver (I) complexes, can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of benzofuran derivatives, including 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol, often utilizes scalable synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
化学反应分析
Types of Reactions
2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the benzofuran ring .
科学研究应用
2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes . Its anticancer properties could be attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: Lacks the methyl and hydroxyl groups present in 2,6-dimethyl-2,3-dihydrobenzofuran-4-ol.
6,7-Dimethoxy-2,3-dihydrobenzofuran: Contains methoxy groups instead of methyl groups.
Uniqueness
2,6-Dimethyl-2,3-dihydrobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities.
属性
CAS 编号 |
57330-85-5 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
2,6-dimethyl-2,3-dihydro-1-benzofuran-4-ol |
InChI |
InChI=1S/C10H12O2/c1-6-3-9(11)8-5-7(2)12-10(8)4-6/h3-4,7,11H,5H2,1-2H3 |
InChI 键 |
JXWNKMODOYOWKA-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=C(C=C2O1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


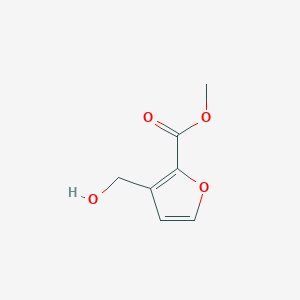
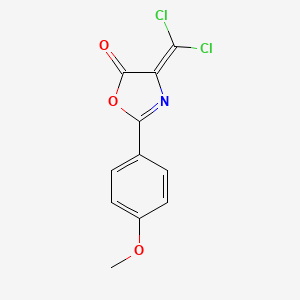

![3-(2-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207584.png)
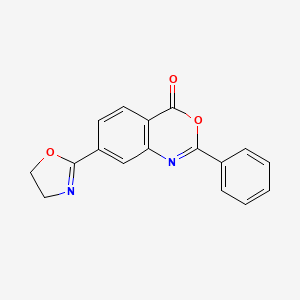

![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)

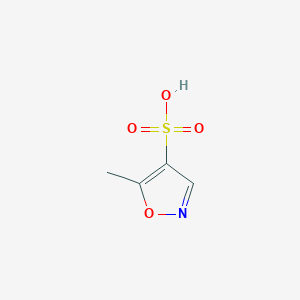
![2-(Aminomethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B15207613.png)
